
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is an organic compound belonging to the class of carbazoles Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide typically involves the following steps:
Formation of 9-Butyl-9H-carbazole: This can be achieved by reacting carbazole with butyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The 9-butyl-9H-carbazole is then subjected to alkylation with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Formylation: The final step involves the formylation of the alkylated product using formic acid or a formylating agent like formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or aminated carbazole derivatives.
Applications De Recherche Scientifique
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and mechanical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mécanisme D'action
The mechanism of action of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide moiety can form hydrogen bonds with active sites, while the carbazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Butyl-9H-carbazole: Lacks the formamide moiety, resulting in different chemical properties and applications.
N-(1-(9-Ethyl-9H-carbazol-3-yl)ethyl)formamide: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications.
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)acetamide:
Uniqueness
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is unique due to the presence of both a butyl group and a formamide moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Propriétés
Numéro CAS |
52916-27-5 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-[1-(9-butylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C19H22N2O/c1-3-4-11-21-18-8-6-5-7-16(18)17-12-15(9-10-19(17)21)14(2)20-13-22/h5-10,12-14H,3-4,11H2,1-2H3,(H,20,22) |
Clé InChI |
XFTXELVWAWHMBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


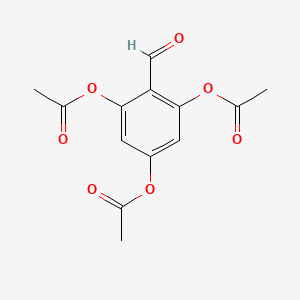
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
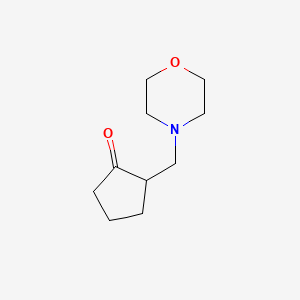

methanone](/img/structure/B14640666.png)
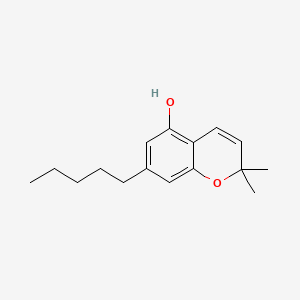

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
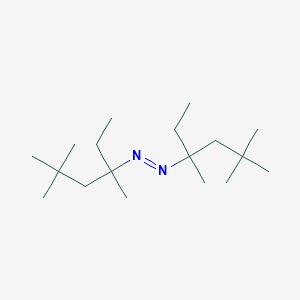

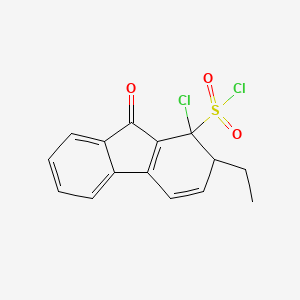
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

